Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
Description
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is a sulfur-containing ester featuring a trifluoromethyl (CF₃) group and a chlorine atom on the ethyl chain. This compound is structurally characterized by:
- Methyl ester group (–COOCH₃) at the acetate terminus.
- Thioether linkage (–S–) connecting the acetate moiety to the 1-chloro-2,2,2-trifluoroethyl group.
Properties
Molecular Formula |
C5H6ClF3O2S |
|---|---|
Molecular Weight |
222.61 g/mol |
IUPAC Name |
methyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C5H6ClF3O2S/c1-11-3(10)2-12-4(6)5(7,8)9/h4H,2H2,1H3 |
InChI Key |
WEVUUZBQKGIEQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with methyl chloroacetate under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate involves its interaction with specific molecular targets. The compound can modify proteins through thiol-disulfide exchange reactions, affecting protein function and activity. This modification can influence various cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Ester vs. Acyl Chloride : Replacing the methyl ester with an acyl chloride (e.g., [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride) increases electrophilicity, making it more reactive in nucleophilic acyl substitutions .
Trifluoroethyl vs. Chloroethyl : The absence of CF₃ in methyl 2-((2-chloroethyl)thio)acetate reduces electronegativity and may lower thermal stability compared to the target compound .
Ethyl Ester Analog : Ethyl 2-((1-chloro-2,2,2-trifluoroethyl)thio)acetate (CymitQuimica) shares similar reactivity but exhibits higher lipophilicity due to the longer alkyl chain .
Key Observations:
- The target compound’s synthesis likely parallels methods used for methyl 2-((2-chloroethyl)thio)acetate, with substitution of 1-chloro-2,2,2-trifluoroethyl halides .
- Radical-initiated pathways (e.g., using dilauroyl peroxide, DLP) are effective for introducing thioether linkages .
- Julia olefination () offers a route to trifluoroalkylidene derivatives but requires specialized sulfone reagents .
Physicochemical and Reactivity Profiles
Table 3: Property Comparison (Available Data)
Key Observations:
- Fluorine Impact: The CF₃ group enhances electronegativity and resistance to metabolic degradation compared to non-fluorinated analogs.
- Thermal Stability : Chlorine and CF₃ substituents may lower melting/boiling points due to increased molecular symmetry and reduced intermolecular forces.
Biological Activity
Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound characterized by its unique combination of chlorine, fluorine, and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and comparative studies with similar compounds.
- Molecular Formula : CHClFOS
- Molecular Weight : 236.64 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, improving its bioavailability and facilitating cellular uptake. The presence of a chlorine atom and a sulfur atom contributes to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and enzymes.
This compound acts primarily as an electrophile , which can modify proteins through thiol-disulfide exchange reactions. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can inhibit various enzymes by modifying their active sites.
- Alteration of Protein Function : By binding to specific amino acids within proteins, it can change their conformation and function.
| Mechanism | Description |
|---|---|
| Electrophilic Attack | Reacts with nucleophilic sites on proteins |
| Enzyme Inhibition | Modifies active sites of enzymes leading to decreased activity |
| Protein Modification | Alters protein conformation affecting cellular pathways |
Biological Activity
Research indicates that this compound exhibits significant biological activity in various contexts:
- Antimicrobial Properties : Studies have shown that organosulfur compounds can possess antimicrobial effects. While specific data on this compound's efficacy is limited, its structural analogs demonstrate similar properties.
- Anticancer Potential : The modification of proteins involved in cell cycle regulation suggests potential applications in cancer therapy.
Case Studies
- In Vitro Studies : Research involving similar sulfur-containing compounds has demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis. This compound is hypothesized to exhibit comparable effects due to its electrophilic nature.
- Enzyme Interaction Studies : A study highlighted the interaction of trifluoromethylated compounds with various enzymes. The presence of the trifluoromethyl group was found to enhance binding affinity and specificity towards certain targets.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals:
- Synthesis of Drug Candidates : It is utilized in designing potential inhibitors for enzymes involved in disease pathways.
- Research Tool : Its ability to modify protein functions makes it a useful reagent in biochemical studies.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate | CHClFOS | Similar structure; used in organic synthesis |
| Methyl [(1-bromo-2,2,2-trifluoroethyl)thio]acetate | CHBrFOS | Bromo analog; may exhibit different reactivity |
| Ethyl 4-(trifluoromethylthio)benzoate | CHFOS | Trifluoromethylthio group attached to aromatic ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
